
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylthio group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol typically involves the reaction of pyridine-4-thiol with a suitable pyrrolidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrrolidine with pyridine-4-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Analyse Chemischer Reaktionen
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Wissenschaftliche Forschungsanwendungen
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol include:
3-((Pyridin-2-ylthio)methyl)pyrrolidin-3-ol: This compound has the thioether group attached to the 2-position of the pyridine ring instead of the 4-position.
3-((Pyridin-4-ylthio)methyl)piperidin-3-ol: This compound features a piperidine ring instead of a pyrrolidine ring.
3-((Pyridin-4-ylthio)methyl)pyrrolidin-2-ol: This compound has the hydroxyl group attached to the 2-position of the pyrrolidine ring instead of the 3-position.
These similar compounds highlight the structural diversity that can be achieved by varying the position of substituents on the pyridine and pyrrolidine rings, which can lead to different biological and chemical properties.
Eigenschaften
CAS-Nummer |
1184913-77-6 |
|---|---|
Molekularformel |
C10H14N2OS |
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
3-(pyridin-4-ylsulfanylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2OS/c13-10(3-6-12-7-10)8-14-9-1-4-11-5-2-9/h1-2,4-5,12-13H,3,6-8H2 |
InChI-Schlüssel |
RVCVGUAWTJFZII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CSC2=CC=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


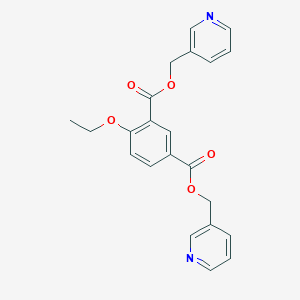
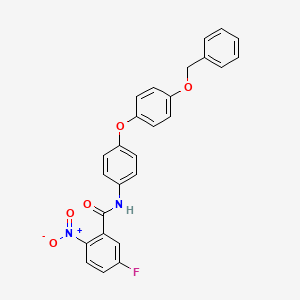
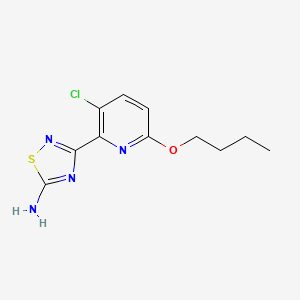

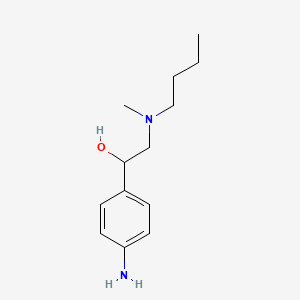
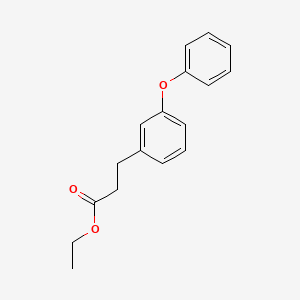
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)



![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

